![molecular formula C16H13NO4 B14649447 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine CAS No. 43210-58-8](/img/structure/B14649447.png)
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a benzodioxine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine moiety can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: This compound has a similar structure but includes an amino group and an ethanol moiety.
4-Nitrophenylacetic acid: Another compound with a nitrophenyl group, but with different functional groups attached.
Uniqueness
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is unique due to its combination of a nitrophenyl group and a benzodioxine moiety. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in organic electronics and materials science.
Propiedades
Número CAS |
43210-58-8 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
6-[2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H13NO4/c18-17(19)14-6-3-12(4-7-14)1-2-13-5-8-15-16(11-13)21-10-9-20-15/h1-8,11H,9-10H2 |
Clave InChI |
OAFOAZGZPXIBJR-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



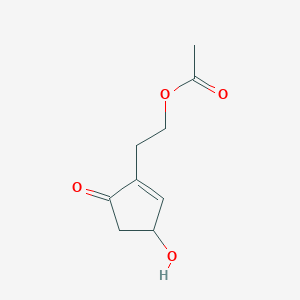
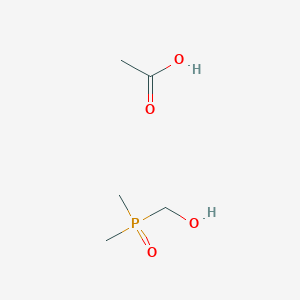
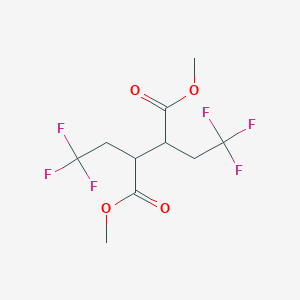

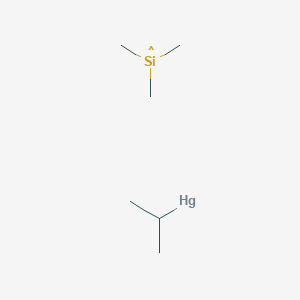

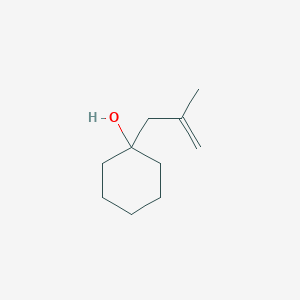


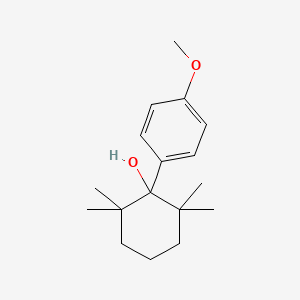
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)


